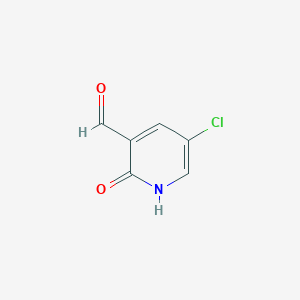

5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

5-chloro-2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQHRVWXTUEGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. The compound is typically purified using methods such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 5-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Reduction: Formation of 5-chloro-2-oxo-1,2-dihydropyridine-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde has been explored for its potential medicinal properties. Notably, it has been used as a precursor in the synthesis of biologically active derivatives:

- Synthesis of Hydrazones : The compound has been utilized to synthesize (E)-N’-(5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide, which exhibits promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv.

Research indicates that compounds derived from this compound exhibit various biological activities:

- Antimicrobial Properties : Related compounds have shown significant antimicrobial activity against bacteria and fungi. For instance, derivatives have been evaluated for their effectiveness against Escherichia coli and Staphylococcus aureus.

Synthetic Organic Chemistry

The compound serves as an important building block in synthetic organic chemistry:

- Formation of Indole Derivatives : Indole derivatives synthesized from this compound have demonstrated a wide range of biological activities, including antiviral and anticancer properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 0.93 | Bromine substituent instead of chlorine |

| Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.93 | Methyl ester group present |

| 2-Oxo-pyridine derivatives | Varies | Different functional groups and reactivity |

| 5-Bromo-pyridinones | Varies | Varying positions of bromine and nitrogen |

The presence of chlorine at the 5-position alongside an aldehyde functional group significantly influences the reactivity and biological properties compared to its analogs.

Case Study 1: Antitubercular Activity

A study focused on synthesizing hydrazone derivatives from this compound demonstrated that these compounds exhibited notable anti-tubercular activity. The synthesized compounds were tested against Mycobacterium tuberculosis, revealing effective inhibition.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of derivatives synthesized from this compound. Results indicated significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde

- Molecular Formula: C₆H₄FNO₂

- Molecular Weight : 141.1 g/mol

- CAS Number : 917391-98-1

- Key Features: Replaces chlorine with fluorine at position 5.

- Price : 1,960 CNY for 100 mg (Alfa Aesar), indicating higher cost per milligram compared to the chloro analog .

- Applications : Fluorinated analogs are critical in medicinal chemistry for tuning pharmacokinetic properties.

5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Molecular Formula : C₇H₅ClN₂O

- Molecular Weight : ~168.45 g/mol

- CAS Number : 1708370-71-1

- Key Features: Incorporates a methyl group at position 4 and a cyano group at position 3. The cyano group enables nucleophilic substitutions or cycloaddition reactions.

- Availability : Offered in 1 g, 100 mg, and 250 mg quantities with 97% purity .

- Applications : Useful in synthesizing heterocyclic scaffolds for agrochemicals or bioactive molecules.

5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Methyl 5-Chloro-2-oxo-1,2-dihydropyridine-3-carboxylate

- Molecular Formula: C₇H₆ClNO₃

- Molecular Weight : ~200.45 g/mol

- Price: $109.00 for 1 mg (Santa Cruz Biotechnology), reflecting specialized synthetic routes .

- Key Features : The ester group serves as a protecting group for the carboxylic acid, enabling controlled hydrolysis.

- Applications : Intermediate in prodrug design or polymer chemistry.

2-Oxo-1,2-dihydropyridine-3-carbaldehyde

- Molecular Formula: C₆H₅NO₂

- CAS Number : 1003-56-1

- Key Features : Lacks the chlorine substituent, reducing steric and electronic effects.

- Applications : Simpler model compound for studying pyridine-derived aldehydes .

Comparative Data Table

Biological Activity

5-Chloro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CHClNO) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

- Molecular Formula : CHClNO

- Molecular Weight : 157.55 g/mol

- InChI : InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)6(10)8-2/h1-3H,(H,10,8)

Biological Activities

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds, including 5-chloro derivatives, possess significant antibacterial and antifungal properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.

Antiviral Activity

The compound's ability to inhibit viral replication has been noted in several studies focusing on heterocyclic derivatives. For instance, compounds with similar structures have shown promise against viruses such as HSV and rotavirus. The introduction of chloro and other substituents has been associated with enhanced antiviral properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial survival and viral replication. For example, it has been suggested that related compounds can inhibit dihydroorotase and DNA gyrase enzymes in bacteria.

- Molecular Interactions : The presence of the chloro group and carbonyl functionalities allows for strong interactions with biomolecules, potentially disrupting essential biological processes.

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.